molecular formula C7H8FNO B13956729 3-Ethoxy-5-fluoropyridine

3-Ethoxy-5-fluoropyridine

Cat. No.: B13956729
M. Wt: 141.14 g/mol
InChI Key: WACLZSSJPMEZTL-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluoropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as a nitro or halogen group, on the pyridine ring. For example, 3-bromo-2-nitropyridine can react with a fluoride source like tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature to yield 3-fluoropyridine derivatives .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The process may include the use of fluorinating agents such as hydrogen fluoride or metal fluorides under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Ethoxy-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluoropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. This can lead to improved efficacy and reduced toxicity in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Bromo-5-fluoropyridine

Uniqueness

3-Ethoxy-5-fluoropyridine is unique due to the presence of both an ethoxy group and a fluorine atom on the pyridine ring. This combination can result in distinct chemical and biological properties compared to other fluoropyridine derivatives. The ethoxy group can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its stability and biological activity .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-ethoxy-5-fluoropyridine

InChI

InChI=1S/C7H8FNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3

InChI Key

WACLZSSJPMEZTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CN=C1)F

Origin of Product

United States

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